3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and pyridine rings . It’s related to the class of organic compounds known as piperidinecarboxylic acids . It’s used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists for treating and preventing migraine .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . The IR spectrum and NMR spectrum provide valuable information about the structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . The compound has an orthorhombic crystal structure .Chemical Reactions Analysis
The compound is likely involved in complex organic reactions. For example, similar compounds have been synthesized using chemoselective reactions under mild, environment-friendly conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as IR spectroscopy and NMR spectroscopy .Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFPCNDFMJODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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